molecular formula C20H20N4O2S B4526660 [4-(3-Methoxyphenyl)piperazin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone

[4-(3-Methoxyphenyl)piperazin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B4526660
M. Wt: 380.5 g/mol
InChI Key: BIGKOCFYBQMPDE-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)piperazin-1-ylmethanone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a thiadiazole moiety. The combination of these functional groups imparts distinctive chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)piperazin-1-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the piperazine intermediate.

    Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized through the cyclization of a suitable thiosemicarbazide derivative with a nitrile compound under acidic conditions.

    Coupling of the Fragments: The final step involves coupling the piperazine intermediate with the thiadiazole intermediate using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.

Industrial Production Methods: Industrial production of 4-(3-Methoxyphenyl)piperazin-1-ylmethanone may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the thiadiazole moiety, potentially converting it to a dihydrothiadiazole derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and alkyl halides.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Receptor Binding: It can act as a ligand for certain receptors, influencing cellular signaling pathways.

Medicine:

    Drug Development: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.

Industry:

    Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: It can be a precursor for the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signaling pathways and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    4-(3-Methoxyphenyl)piperazin-1-ylmethanone: is structurally similar to other piperazine derivatives, such as:

Uniqueness:

  • The presence of the methoxy group in 4-(3-Methoxyphenyl)piperazin-1-ylmethanone imparts unique electronic and steric properties, influencing its reactivity and biological activity.
  • The combination of the piperazine ring and thiadiazole moiety provides a versatile scaffold for further functionalization and optimization in drug development.

Properties

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-(4-phenylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-26-17-9-5-8-16(14-17)23-10-12-24(13-11-23)20(25)19-18(21-22-27-19)15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGKOCFYBQMPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C(N=NS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(3-Methoxyphenyl)piperazin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(3-Methoxyphenyl)piperazin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone
Reactant of Route 3
Reactant of Route 3
[4-(3-Methoxyphenyl)piperazin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone
Reactant of Route 4
Reactant of Route 4
[4-(3-Methoxyphenyl)piperazin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone
Reactant of Route 5
[4-(3-Methoxyphenyl)piperazin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone
Reactant of Route 6
[4-(3-Methoxyphenyl)piperazin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone

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